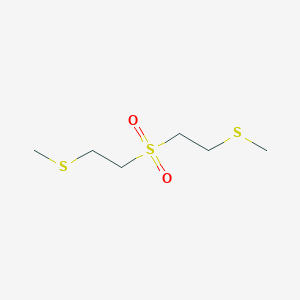

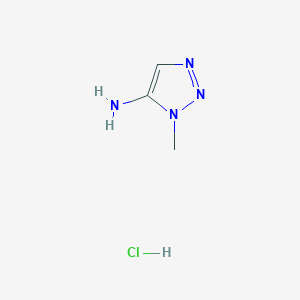

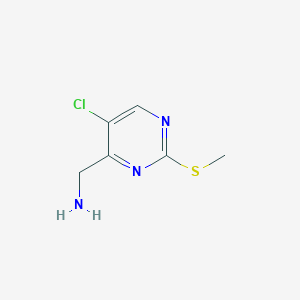

![molecular formula C19H22N4O3S B2500929 2-({[3-(4-异丙氧基苯基)-1,2,4-噁二唑-5-基]甲基}硫代基)-6-丙基-4-嘧啶醇 CAS No. 1226449-41-7](/img/structure/B2500929.png)

2-({[3-(4-异丙氧基苯基)-1,2,4-噁二唑-5-基]甲基}硫代基)-6-丙基-4-嘧啶醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Highly Regioselective Synthesis of 3,6-Disubstituted 2-(Methylsulfanyl)pyrimidin-4(3H)-ones

The study presents a straightforward and highly selective method for synthesizing a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. These compounds feature various substituents at the 3 and 6 positions, including alkyl and aryl groups, achieved through cyclocondensation under mild basic conditions, yielding good product yields .

Synthesis of New Sulfanyl Pyrimidin-4(3H)-one Derivatives

This research aimed to synthesize new sulfanyl pyrimidin-4(3H)-one derivatives, which exhibit a broad spectrum of biological activities. The synthesis involved reactions with phenacyl bromide and other reagents, resulting in compounds with potential antimicrobial, antiviral, and anticancer properties. The study also explored the synthesis of ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives using both conventional and heterogeneous catalysts, achieving excellent yields .

Anti-inflammatory Activity of Pyrimidinyl-sulfanylmethyl-1,3,4-oxadiazole Derivatives

Derivatives of 5-[(2-disubstitutedamino-6-methyl-pyrimidin-4-yl)-sulfanylmethyl]-3H-1,3,4-oxadiazole-2-thiones were synthesized and tested for their anti-inflammatory activity. The results indicated that these compounds have comparable or superior anti-inflammatory effects compared to standard drugs like acetylsalicylic acid and ibuprofen .

Reactions with Carbon Electrophiles

The study describes the synthesis of 5-(2-dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione and its derivatives through reactions with carbon electrophiles. These compounds were also evaluated for their anti-inflammatory activity, contributing to the understanding of their chemical behavior and potential therapeutic applications .

Nonclassical Antifolate Inhibitors of Thymidylate Synthase

A series of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase, with the aim of developing antitumor and antibacterial agents. The study found that certain derivatives with specific substituents showed significant potency against human thymidylate synthase, suggesting their potential as chemotherapeutic agents .

Domino Reaction with Heterocyclic CH Acids

The reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids was investigated. This reaction led to the formation of substituted pyrazoles and aniline derivatives, demonstrating the complexity and versatility of reactions involving pyrimidine derivatives .

Spectroscopic and Molecular Docking Study of a Potential Chemotherapeutic Agent

A comprehensive spectroscopic analysis (FT-IR and FT-Raman) was conducted on 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. The study included vibrational assignments, HOMO-LUMO, NBO, and MEP analysis, as well as molecular docking to predict the compound's potential as a chemotherapeutic agent, particularly against GPb, suggesting possible anti-diabetic properties .

科学研究应用

合成与表征

- 研究人员已经开发出从相关支架衍生的新型结构,展示了对特定病原体的强效活性。例如,围绕类似框架设计的化合物已经显示出对幽门螺杆菌(一种胃病原体)的显著体外活性,包括对常规治疗耐药菌株的活性。这些化合物还表现出低最小抑制浓度,突显了它们作为新型抗幽门螺杆菌药物的潜力(Carcanague et al., 2002)。

- 对新型1H-1,4-二氮杂环己烷衍生物的合成及其生物活性,包括抗菌、抗真菌和抗线虫活性进行了表征,展示了嘧啶醇衍生物在药物化学中的多功能性(Kumar & Joshi, 2010)。

生物活性和应用

- 对1,3,4-噁二唑和吡唑新型衍生物的计算和药理评估揭示了它们在毒性评估、抑制肿瘤、抗氧化、镇痛和抗炎作用方面的潜力。这些发现表明了与所讨论核心结构相关化合物的广泛治疗应用(Faheem, 2018)。

- 另一项关于从相关前体合成的吡唑甲醛衍生物的研究表明了其具有抗氧化、抗乳腺癌和抗炎作用等有希望的生物学特性。该研究强调了这类化合物在开发新的治疗剂中的相关性(Thangarasu, Manikandan, & Thamaraiselvi, 2019)。

化学和物理分析

- 对含有噁二唑的化合物作为轻钢在硫酸介质中的缓蚀剂的热力学性质的研究展示了这些化合物在保护金属免受腐蚀方面的潜在工业应用。这突显了嘧啶醇和相关衍生物在生物医学以外的多方面应用(Bouklah et al., 2006)。

新化合物的设计与开发

- 一项研究重点介绍了具有有希望生物活性的新型硫代嘧啶-葡萄糖醛酸酯化合物的设计、合成和评价。这一研究路径反映了对修改和增强核心结构以提高在各种生物应用中的功效和特异性的持续兴趣(Wanare, 2022)。

属性

IUPAC Name |

2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-4-5-14-10-16(24)21-19(20-14)27-11-17-22-18(23-26-17)13-6-8-15(9-7-13)25-12(2)3/h6-10,12H,4-5,11H2,1-3H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZGOPXFIDAIKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

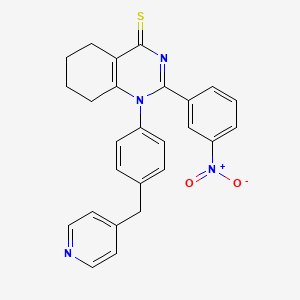

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)

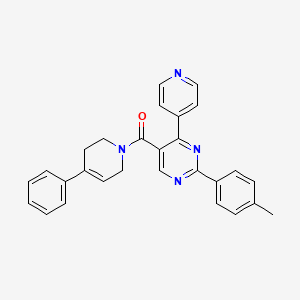

![3-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2500855.png)

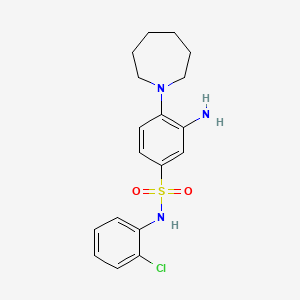

![2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500867.png)

![ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2500868.png)